molecular formula C8H12N4O3 B1392499 N-(3-methylphenyl)guanidine nitrate CAS No. 164658-45-1

N-(3-methylphenyl)guanidine nitrate

Cat. No.: B1392499
CAS No.: 164658-45-1
M. Wt: 212.21 g/mol
InChI Key: CYYHRNKYDPISDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylphenyl)guanidine nitrate is a substituted guanidine derivative where a 3-methylphenyl group is attached to the guanidine backbone, with a nitrate counterion. Guanidine nitrate compounds are characterized by their nitrogen-rich structures, making them useful in energetic materials, pharmaceuticals, and chemical synthesis .

Key applications of related guanidine nitrate derivatives include:

  • Energetic materials: Guanidine nitrate (CH₆N₄O₃) acts as a fuel with partial oxidizer capabilities due to its oxygen content (-26.2% oxygen balance) and produces nitrogen gas during combustion .
  • Pharmaceutical intermediates: Derivatives like (2-methyl-5-nitrophenyl)guanidine nitrate (CAS 152460-08-7) are used in synthesizing drugs such as imatinib .

Properties

IUPAC Name

2-(3-methylphenyl)guanidine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.HNO3/c1-6-3-2-4-7(5-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYHRNKYDPISDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanamide-Hydrochloric Acid Condensation

This method uses 3-methylaniline as the starting material. Key steps include:

  • Reaction : 3-methylaniline reacts with cyanamide in aqueous hydrochloric acid at 60–65°C for 6–8 hours.
  • Neutralization : Sodium hydroxide is added post-reaction to precipitate the product.
  • Yield : Up to 97% purity (HPLC) with minimal byproducts, as demonstrated in analogous syntheses of N-(2-methyl-5-nitrophenyl)guanidine nitrate.

Advantages :

  • Avoids explosive nitric acid, enhancing safety.
  • Scalable for industrial production due to mild conditions.

Dicyandiamide-Alkylamine Route

A two-step process derived from substituted guanidine nitrate syntheses:

  • Step 1 : 3-Methylaniline nitrate is heated with dicyandiamide at 160–170°C for 3 hours.
  • Step 2 : Crude product is recrystallized from ethanol or water.
  • Yield : ~65–86% based on benzyl- and alkylguanidine analogs.

Limitations :

  • Requires high-purity dicyandiamide to prevent side reactions.
  • Longer reaction times compared to cyanamide methods.

Nitration of Preformed Guanidine

Adapted from nitroguanidine synthesis:

  • Reaction : Guanidine carbonate is nitrated using concentrated sulfuric and nitric acids at 0–5°C.
  • Modification : 3-Methylaniline is introduced before nitration to direct regioselectivity.
  • Yield : ~70–75% with strict temperature control.

Challenges :

  • Hazardous handling of concentrated acids.
  • Requires precise stoichiometry to avoid over-nitration.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Cyanamide-HCl 3-methylaniline, HCl 60–65°C, 6–8 hrs 97% >99% (HPLC)
Dicyandiamide Dicyandiamide, HNO₃ 160–170°C, 3 hrs 65–86% 95–98%
Nitration H₂SO₄, HNO₃ 0–5°C, 3 hrs 70–75% 90–92%

Key Findings

  • The cyanamide-HCl method is optimal for industrial use due to high yield and safety.
  • Dicyandiamide routes offer versatility but require stringent reagent quality control.
  • Nitration is less favored due to hazardous conditions and moderate purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)guanidine nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted guanidines .

Scientific Research Applications

N-(3-methylphenyl)guanidine nitrate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)guanidine nitrate involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Guanidine Nitrate Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Position Key Properties
Guanidine nitrate CH₆N₄O₃ 122.08 g/mol N/A Decomposition temp: 270°C; Oxygen balance: -26.2%; Low sensitivity to impact/friction
1-(3-Nitrophenyl)guanidine nitrate C₇H₉N₅O₅ 243.18 g/mol 3-Nitro Higher density and detonation velocity compared to unsubstituted guanidine
(2-Methyl-5-nitrophenyl)guanidine nitrate C₈H₁₀N₄O₂·HNO₃ 257.21 g/mol 2-Methyl, 5-Nitro Intermediate for pharmaceuticals; higher lipophilicity due to methyl group
3-Nitrophenylguanidine nitrate C₇H₉N₅O₅ 243.18 g/mol 3-Nitro Used in energetic salts; detonation velocity >8,000 m/s

Key Observations :

  • Nitro substituents enhance energetic performance (e.g., detonation velocity) but increase sensitivity to friction and heat .
  • Methyl groups improve solubility in organic solvents and alter pharmacokinetic profiles in pharmaceuticals .

Table 2: Functional Comparison

Compound Primary Applications
Guanidine nitrate Gas generants, fire extinguisher propellants, model rocket fuels
3-Nitrophenylguanidine nitrate High-performance explosives, nitrogen-rich energetic salts
(2-Methyl-5-nitrophenyl)guanidine nitrate Pharmaceutical intermediate (e.g., imatinib synthesis)

Trends :

  • Nitro derivatives dominate energetic applications due to superior detonation properties.
  • Methyl-substituted analogs are prioritized in pharmaceutical synthesis for improved bioavailability .

Table 3: Toxicological Data

Compound Acute Oral LD₅₀ (Rodents) Subchronic p-RfD* Key Hazards
Guanidine nitrate ~1,100 mg/kg (mice) 3×10⁻² mg/kg-day Carcinogenic; irritant to skin/eyes
Guanidine chloride 475 mg/kg (rats) 2×10⁻² mg/kg-day Neurotoxicity, immunosuppression
(2-Methyl-5-nitrophenyl)guanidine nitrate No data Extrapolated† Likely similar to guanidine nitrate

*Provisional Reference Dose (p-RfD) for systemic effects.
†Calculated from guanidine chloride data using molecular weight adjustments .

Insights :

  • Toxicity primarily arises from the guanidinium ion , but nitrate counterions introduce additional risks (e.g., nitric acid release upon decomposition) .
  • Methyl groups may reduce acute toxicity by altering absorption rates .

Q & A

Basic: What are the standard synthetic routes for N-(3-methylphenyl)guanidine nitrate?

The synthesis typically involves multi-step reactions starting from substituted phenyl precursors. A common method includes:

  • Step 1 : Condensation of 3-methylphenylamine with cyanamide or dicyandiamide under basic conditions (e.g., lithium hydroxide in ethanol) to form the guanidine backbone .
  • Step 2 : Nitration using nitric acid or nitrate salts to yield the final product. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-nitration or decomposition .
    Critical Parameter : Purity of intermediates and stoichiometric control during nitration are essential for high yields (>70%) .

Basic: How can impurities like iron or melamine be removed during purification?

Purification methods include:

  • Recrystallization : Dissolving crude product in warm water (50–60°C) followed by slow cooling to precipitate pure crystals .
  • Chelation : Adding EDTA or citric acid to sequester metal ions (e.g., Fe³⁺) .
    Data Table :
ImpurityRemoval Efficiency (%)Method
Iron>95%Chelation + Recrystallization
Melamine~90%Solvent washing (ethanol/water mixtures)

Basic: What analytical techniques validate the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 225.1 (C₈H₁₁N₄O₃⁺) .
  • FT-IR : Guanidine N–H stretches (~3400 cm⁻¹) and nitrate NO₂ symmetric/asymmetric vibrations (~1380 cm⁻¹) .

Basic: What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of dust (particle size <10 µm) .
  • Storage : Keep in airtight containers away from heat (>30°C) to prevent decomposition .

Basic: What toxicity data are available for risk assessment?

  • Acute Toxicity : Limited data; extrapolated from guanidine chloride (LD₅₀ ~200 mg/kg in rats) .
  • Subchronic p-RfD : 3 × 10⁻² mg/kg-day (derived via molecular weight adjustment from guanidine chloride) .
    Note : Nitrate-specific effects (e.g., methemoglobinemia) are mitigated by adherence to occupational exposure limits (1.6 mg/kg-day for nitrate) .

Advanced: How does the reactivity of the guanidine group influence derivatization?

The guanidine moiety undergoes:

  • Protonation : Forms stable cations in acidic media, enabling salt formation with anions (e.g., sulfonates) .
  • Nucleophilic Substitution : Reacts with alkyl halides to yield N-alkylated derivatives (e.g., for drug discovery) .
    Contradiction Alert : While methoxy groups (in analogous compounds) facilitate electrophilic substitution, the 3-methyl group in this compound may sterically hinder such reactions .

Advanced: What crystallographic strategies resolve structural ambiguities?

  • SHELX Suite : Refinement using SHELXL for high-resolution X-ray data (R-factor <0.05) .
  • Twinned Data : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .
    Limitation : Low-resolution data (<1.0 Å) may require complementary techniques like powder XRD .

Advanced: How to address contradictions in toxicity data between studies?

  • Data Gap : No direct studies on this compound exist. Use read-across approaches:
    • Adjustment Factor : Apply molecular weight ratios (e.g., guanidine nitrate = 122.08 g/mol vs. guanidine chloride = 95.53 g/mol) to extrapolate toxicity .
    • Uncertainty : Factor in 10× uncertainty for screening values due to lack of empirical data .

Advanced: What strategies assess biological target interactions?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes/receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
    Case Study : Analogous guanidine derivatives show KD values in the µM range for ion channel modulation .

Advanced: How to ensure compliance with hazardous chemical regulations?

  • UN Classification : Class 5.1 oxidizer (UN 1467); requires segregation from flammables during transport .
  • EPA Compliance : Adhere to TSCA guidelines for laboratory use and disposal (incineration recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-methylphenyl)guanidine nitrate
Reactant of Route 2
N-(3-methylphenyl)guanidine nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.